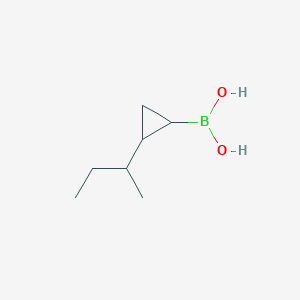
(2-(sec-Butyl)cyclopropyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(sec-Butyl)cyclopropyl)boronic acid is an organoboron compound that features a cyclopropyl ring substituted with a sec-butyl group and a boronic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(sec-Butyl)cyclopropyl)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. The hydroboration step introduces the boron atom into the organic molecule, and subsequent oxidation converts the boron-containing intermediate into the boronic acid.
Industrial Production Methods: Industrial production methods for boronic acids often involve the use of palladium-catalyzed cross-coupling reactions. These methods are scalable and can produce large quantities of boronic acids with high purity. The choice of catalyst, solvent, and reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: (2-(sec-Butyl)cyclopropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or alcohols.
Reduction: Formation of boranes.
Substitution: Formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products:
Oxidation: Boronic esters or alcohols.
Reduction: Boranes.
Substitution: Biaryl compounds or other substituted cyclopropyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: (2-(sec-Butyl)cyclopropyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals.
Biology and Medicine: Boronic acids, including this compound, are used as enzyme inhibitors. They can inhibit serine proteases and other enzymes, making them potential candidates for drug development .
Industry: In the industrial sector, boronic acids are used in the production of polymers, agrochemicals, and other specialty chemicals. Their ability to form stable complexes with diols makes them useful in various applications .
Mecanismo De Acción
The mechanism of action of (2-(sec-Butyl)cyclopropyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. The palladium then facilitates the formation of a new carbon-carbon bond, completing the coupling reaction .
Comparación Con Compuestos Similares
- Phenylboronic acid
- Cyclopropylboronic acid
- sec-Butylboronic acid
Comparison: (2-(sec-Butyl)cyclopropyl)boronic acid is unique due to its cyclopropyl ring and sec-butyl substitution, which can impart different steric and electronic properties compared to simpler boronic acids like phenylboronic acid. These properties can influence its reactivity and selectivity in chemical reactions, making it a valuable tool in organic synthesis .
Propiedades
Fórmula molecular |
C7H15BO2 |
|---|---|
Peso molecular |
142.01 g/mol |
Nombre IUPAC |
(2-butan-2-ylcyclopropyl)boronic acid |
InChI |
InChI=1S/C7H15BO2/c1-3-5(2)6-4-7(6)8(9)10/h5-7,9-10H,3-4H2,1-2H3 |
Clave InChI |
HASYFSXKWKVJCI-UHFFFAOYSA-N |
SMILES canónico |
B(C1CC1C(C)CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole](/img/structure/B13462392.png)
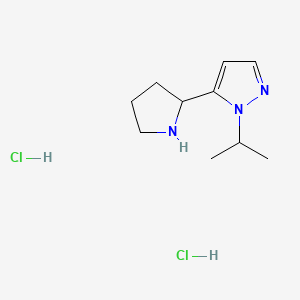
![Sodium2-{[(tert-butoxy)carbonyl]amino}ethane-1-sulfinate](/img/structure/B13462414.png)
![2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanoic acid](/img/structure/B13462422.png)
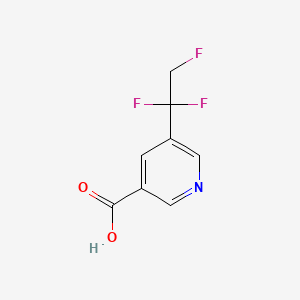
![N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B13462426.png)
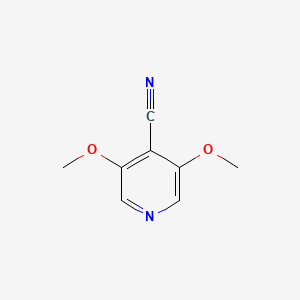
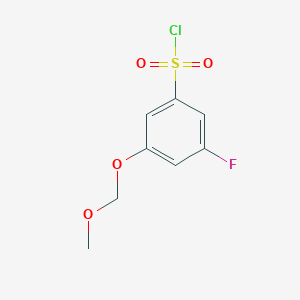
![Tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13462448.png)
![2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid](/img/structure/B13462452.png)
![Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate](/img/structure/B13462460.png)
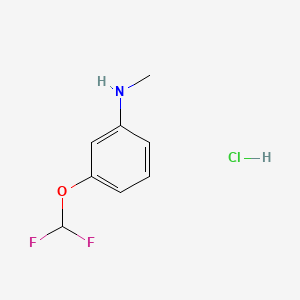
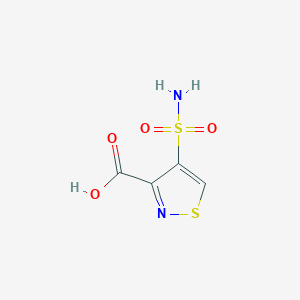
![[3-(Aminomethyl)-1-(hydroxymethyl)-3-phenylcyclobutyl]methanol hydrochloride](/img/structure/B13462476.png)
